molecular formula C21H19NO4S B4297447 N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide

Cat. No. B4297447
M. Wt: 381.4 g/mol
InChI Key: NNKIRUVDDPTXHD-UHFFFAOYSA-N
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Description

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide, also known as HDMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and prevent neuronal damage. Additionally, N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide has been investigated as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide has also been shown to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the reduction of inflammation in animal models of inflammatory diseases. N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide has also been shown to have antioxidant properties, as it can scavenge free radicals and prevent oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide is its potential as a therapeutic agent in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. However, there are limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide, including the investigation of its potential as a therapeutic agent in various diseases, the optimization of its synthesis method to improve its solubility and reduce its toxicity, and the exploration of its mechanism of action to better understand its effects on cells and tissues.
In conclusion, N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide may lead to the development of new therapies for various diseases and conditions.

properties

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-14-13-18(22-21(24)16-9-5-3-6-10-16)15(2)20(19(14)23)27(25,26)17-11-7-4-8-12-17/h3-13,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKIRUVDDPTXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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